

Performance comparison of Disperse Red 73 with other azo dyes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Disperse Red 73

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A Comparative Performance Analysis of **Disperse Red 73** and Other Azo Dyes for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the performance characteristics of C.I. **Disperse Red 73** against other common azo disperse dyes, namely C.I. Disperse Red 1 and C.I. Disperse Red 167. The evaluation focuses on key performance indicators relevant to textile applications, supported by quantitative fastness data and standardized experimental protocols. This document is intended to assist researchers, scientists, and drug development professionals in understanding the relative performance of these dyes.

Introduction to Azo Disperse Dyes

Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups ($-N=N-$).^[1] Within the disperse dye category, which are non-ionic colorants with low water solubility designed for dyeing hydrophobic fibers like polyester, azo structures are known for their cost-effectiveness and high color strength.^[1] The specific performance characteristics of an azo disperse dye, such as its fastness to light, washing, and heat, are dictated by its unique molecular structure.^[2]

Quantitative Performance Comparison

The fastness properties of **Disperse Red 73**, Disperse Red 1, and Disperse Red 167 on polyester fabric are summarized below. Ratings are based on standard gray scales (1-5 for

wash and sublimation fastness, and 1-8 for light fastness), where a higher number indicates better performance.[3]

Property	Test Standard	Disperse Red 73	Disperse Red 1	Disperse Red 167
Light Fastness	ISO 105-B02 / AATCC 16.3	6[3]	4-5[4]	7-8[4][5]
Wash Fastness (Color Change)	ISO 105-C06 / AATCC 61	5[4]	5[4]	5[4]
Sublimation Fastness (Staining)	ISO 105-P01 / AATCC 117	4[4]	4[4]	5[4]

Toxicological Profile Overview

A significant concern with some azo dyes is their potential to be metabolized into potentially carcinogenic aromatic amines.[6][7] While not all azo dyes pose this risk, it is a critical consideration.

- **Disperse Red 1:** Studies have shown that Disperse Red 1 can induce cytotoxic and genotoxic effects.[8][9] It has been demonstrated to cause DNA damage in mouse germ cells and has shown mutagenic potential in the Ames test.[7][8]
- **Disperse Red 73:** While specific comprehensive toxicological data for **Disperse Red 73** is not as readily available in the reviewed literature, ecotoxicological studies have indicated that it can induce biochemical alterations and toxicity in aquatic organisms.[6] The biotransformation of related dyes can lead to the formation of aromatic amines.[6]
- **Disperse Red 167:** Detailed toxicological data for Disperse Red 167 was not prominently available in the initial search results.

It is crucial for researchers to consult specific safety data sheets (SDS) and conduct appropriate risk assessments when handling these dyes.

Experimental Protocols

Accurate and reproducible evaluation of dye performance relies on standardized testing methodologies. The following are generalized protocols for the key experiments cited.

Polyester Dyeing Protocol (High-Temperature Exhaustion Method)

This method is commonly used for applying disperse dyes to polyester fibers.[\[10\]](#)[\[11\]](#)

- **Fabric Preparation:** The polyester fabric is first scoured to remove any impurities and ensure a uniform dyeing surface.
- **Dye Bath Preparation:** A paste of the disperse dye (e.g., 1% of the weight of the fabric) and a dispersing agent is prepared.[\[11\]](#) This paste is then added to a dye bath containing water. The pH of the dye bath is adjusted to 4.5-5.5 using acetic acid.[\[11\]](#)[\[12\]](#)
- **Dyeing Process:** The fabric is introduced into the dye bath at approximately 60°C.[\[11\]](#) The temperature is then raised to 130-135°C over 30-45 minutes and held at this temperature for 45-60 minutes.[\[10\]](#)
- **Rinsing and Reduction Clearing:** After dyeing, the fabric is rinsed thoroughly. A reduction clearing process is then carried out to remove any unfixed dye from the fiber surface, which is crucial for good wash fastness. This typically involves treating the fabric in a bath containing sodium hydrosulfite and caustic soda.
- **Final Wash and Dry:** The fabric is given a final wash and then dried.

Light Fastness Testing (ISO 105-B02 / AATCC 16.3)

This test evaluates the resistance of the color of textiles to an artificial light source that simulates natural daylight.[\[4\]](#)[\[13\]](#)

- **Specimen Preparation:** A specimen of the dyed textile is mounted on a sample holder alongside a set of Blue Wool standards (rated 1-8, with 8 being the highest fastness).[\[4\]](#)

- Exposure: The samples and standards are exposed to light from a xenon arc lamp under controlled conditions of temperature and humidity.[\[4\]](#)[\[13\]](#)
- Evaluation: The exposure is continued until a specified amount of fading has occurred. The light fastness of the specimen is assessed by comparing the change in its color with that of the Blue Wool standards. The rating is the number of the Blue Wool standard that exhibits a similar degree of fading.[\[4\]](#)

Wash Fastness Testing (ISO 105-C06 / AATCC 61)

This test assesses the resistance of the color of textiles to laundering.[\[1\]](#)

- Specimen Preparation: A specimen of the dyed textile is attached to a multifiber adjacent fabric, which contains strips of different common fibers (e.g., cotton, wool, polyester, nylon, acetate).[\[1\]](#)
- Washing: The composite specimen is placed in a container with a specified volume of soap solution and stainless steel balls (to simulate mechanical action).[\[1\]](#) The container is then agitated in a laundering machine at a specified temperature (e.g., 50°C) for a specific duration (e.g., 45 minutes).[\[14\]](#)
- Evaluation: After washing, the specimen is rinsed and dried. The change in color of the dyed specimen is assessed using the Grey Scale for Color Change. The staining of each fiber in the multifiber adjacent fabric is assessed using the Grey Scale for Staining.[\[1\]](#)

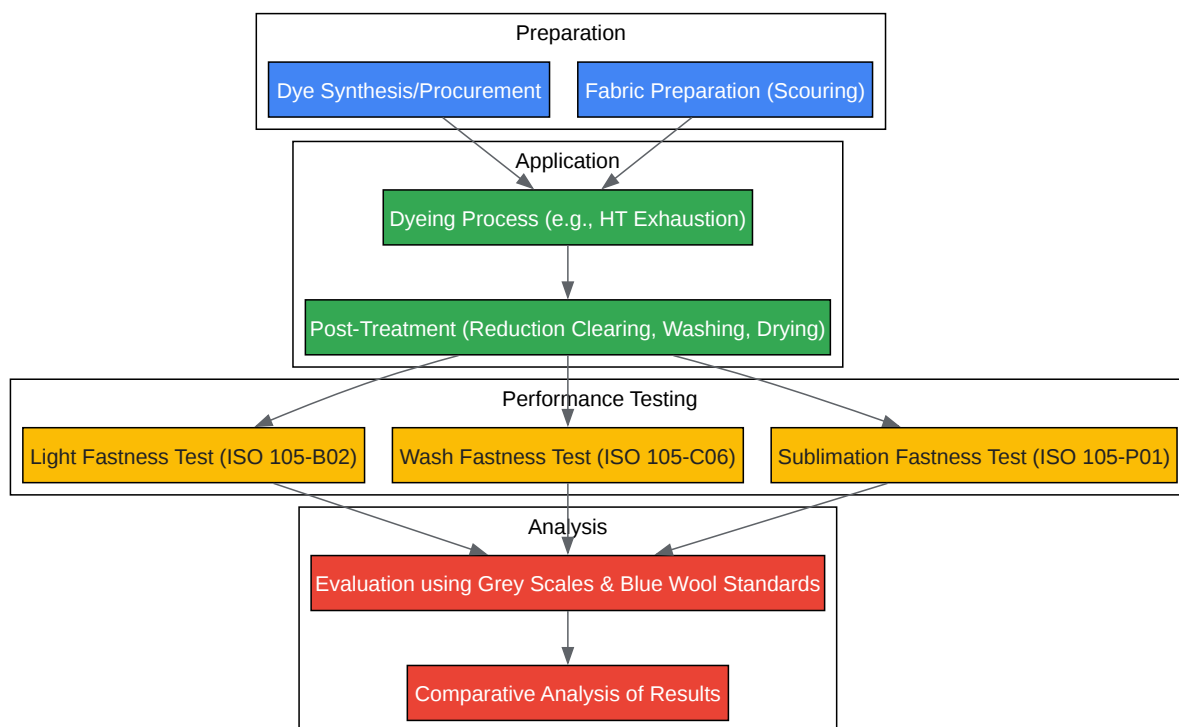
Sublimation Fastness Testing (ISO 105-P01 / AATCC 117)

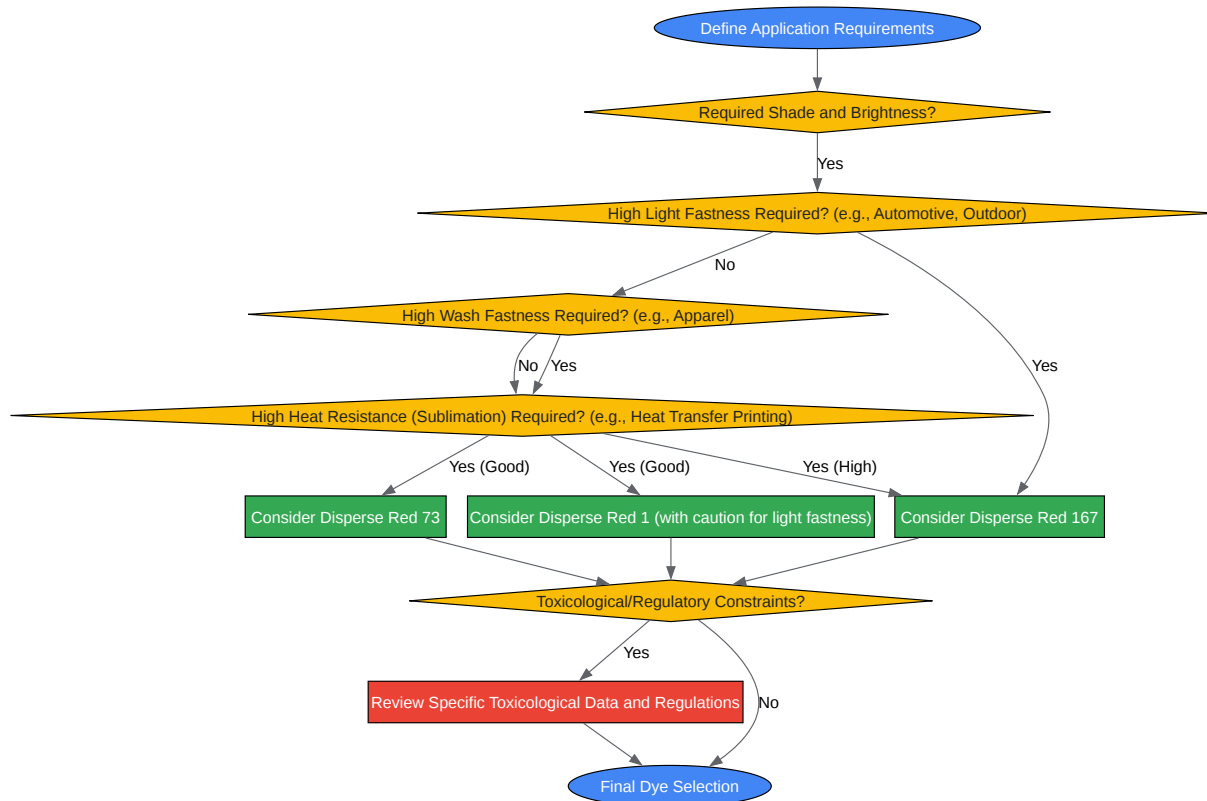
This test evaluates the resistance of the color to sublimation (vaporizing) when heated.[\[1\]](#)

- Specimen Preparation: A specimen of the dyed textile is placed between two pieces of undyed polyester fabric.[\[4\]](#)
- Heating: The composite sample is placed in a heating device (heat press) and subjected to a specified temperature (e.g., 180°C, 210°C) and pressure for a set time (e.g., 30 seconds).[\[1\]](#)
[\[4\]](#)
- Evaluation: After cooling, the degree of staining on the undyed polyester fabrics is assessed using the Grey Scale for Staining.[\[4\]](#)

Visualizations

Experimental Workflow for Dye Performance Evaluation





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- To cite this document: BenchChem. [Performance comparison of Disperse Red 73 with other azo dyes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079764#performance-comparison-of-disperse-red-73-with-other-azo-dyes]

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